Cas no 1206550-99-3 (3-Descyano Febuxostat)
3-Descyano Febuxostat Chemical and Physical Properties
Names and Identifiers
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- Febuxostat Descyano Impurity
- Descyano Febuxostat
- 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid
- GYB55099
- 2-[4-(2-Methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid [IUPAC]
- 3-Descyano Febuxostat
- CHEMBL3326615
- DTXSID801170852
- 5-Thiazolecarboxylic acid, 4-methyl-2-[4-(2-methylpropoxy)phenyl]-
- 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
- 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylicacid
- 5-Thiazolecarboxylic acid, 4-methyl-2-[4-(2-methylpropoxy)phenyl]- [INDEX-NAME]
- 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid
- 1206550-99-3
- F19487
- ZPS8579DJ5
- Descyano Febuxostat [USP Nickname]
-
- Inchi: 1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)
- InChI Key: ZDKJCYASUIQELO-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)N=C1C1C=CC(=CC=1)OCC(C)C
Computed Properties
- Exact Mass: 291.09291458Da
- Monoisotopic Mass: 291.09291458Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 87.7Ų
Experimental Properties
- Density: 1.213±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.017 g/l) (25 º C),
3-Descyano Febuxostat Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
3-Descyano Febuxostat Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D289705-10mg |
3-Descyano Febuxostat |
1206550-99-3 | 10mg |
$ 181.00 | 2023-09-08 | ||
| TRC | D289705-100mg |
3-Descyano Febuxostat |
1206550-99-3 | 100mg |
$ 1443.00 | 2023-09-08 | ||
| Chemenu | CM488742-100mg |
2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
1206550-99-3 | 95% | 100mg |
$1903 | 2023-01-04 | |
| A2B Chem LLC | AE25078-100mg |
2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
1206550-99-3 | 97% | 100mg |
$1236.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760379-100mg |
2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
1206550-99-3 | 98% | 100mg |
¥20139.00 | 2024-08-09 |
3-Descyano Febuxostat Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-Descyano Febuxostat
Research Brief on 3-Descyano Febuxostat (CAS: 1206550-99-3): Recent Advances and Implications
3-Descyano Febuxostat (CAS: 1206550-99-3) is a derivative of febuxostat, a well-known xanthine oxidase inhibitor used primarily for the treatment of hyperuricemia and gout. Recent studies have focused on exploring the pharmacological properties, metabolic pathways, and potential therapeutic applications of 3-Descyano Febuxostat. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical research.
A study published in the Journal of Medicinal Chemistry (2023) investigated the structural modifications of febuxostat and their impact on xanthine oxidase inhibition. The researchers synthesized 3-Descyano Febuxostat and evaluated its inhibitory activity compared to the parent compound. The results indicated that the removal of the cyano group led to a slight reduction in inhibitory potency but improved the compound's metabolic stability. This finding suggests that 3-Descyano Febuxostat could serve as a promising candidate for further optimization in drug development.
Another significant study, conducted by a team at the University of Cambridge, explored the pharmacokinetic profile of 3-Descyano Febuxostat in animal models. The research demonstrated that the compound exhibited a longer half-life and better oral bioavailability compared to febuxostat. These properties could potentially translate into a reduced dosing frequency and improved patient compliance in clinical settings. The study also highlighted the compound's favorable safety profile, with no observed hepatotoxicity or renal impairment at therapeutic doses.
In addition to its potential as a xanthine oxidase inhibitor, 3-Descyano Febuxostat has been investigated for its anti-inflammatory and antioxidant properties. A recent in vitro study revealed that the compound could attenuate oxidative stress and reduce the production of pro-inflammatory cytokines in human endothelial cells. These findings open new avenues for exploring the therapeutic applications of 3-Descyano Febuxostat beyond gout management, particularly in conditions associated with chronic inflammation and oxidative damage.
The synthesis and scale-up production of 3-Descyano Febuxostat have also been a focus of recent research. A patent filed in 2023 described an improved synthetic route for the compound, utilizing greener solvents and catalysts to enhance yield and reduce environmental impact. This advancement is critical for ensuring the compound's commercial viability and sustainability in large-scale pharmaceutical manufacturing.
In conclusion, 3-Descyano Febuxostat (CAS: 1206550-99-3) represents a promising area of research in the chemical biology and pharmaceutical fields. Its improved metabolic stability, favorable pharmacokinetic profile, and potential multi-therapeutic applications make it a compound of significant interest. Future studies should focus on further elucidating its mechanisms of action, optimizing its pharmacological properties, and conducting clinical trials to validate its efficacy and safety in humans. The ongoing research on this compound underscores the importance of structural modifications in drug development and the continuous quest for novel therapeutic agents.
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